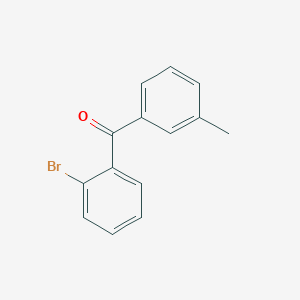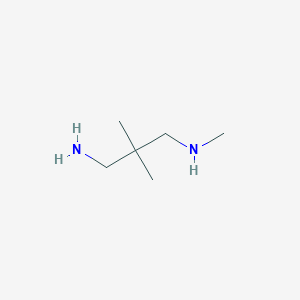
1-(2-fluorophenyl)-1H-pyrazole
Vue d'ensemble
Description
The compound "1-(2-fluorophenyl)-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at the 1-position suggests potential for varied chemical properties and biological activities. Pyrazole derivatives have been extensively studied due to their diverse applications, including their use in photophysical studies, as antimicrobial agents, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives can involve multi-step reactions, such as the Vilsmeier-Haack reaction, to introduce various substituents into the pyrazole ring . Additionally, the Gewald synthesis technique has been employed to create substituted thiophenes, which can be further reacted with pyrazole aldehydes to yield novel Schiff bases . The synthesis of these compounds is typically confirmed using techniques such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been elucidated using X-ray diffraction (XRD), revealing details such as bond lengths, angles, and dihedral angles between the pyrazole and phenyl rings . Computational methods, such as density functional theory (DFT), have been used to optimize the molecular geometry and predict vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can act as directing groups for various chemical reactions, including copper-mediated C-H amidation and sulfonamidation . The presence of substituents like the fluorophenyl group can influence the reactivity and selectivity of these transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Photophysical properties such as absorption and emission spectra, quantum yields, and electron-transfer thermodynamics are affected by the nature of the substituents on the pyrazole ring . The electronic structure, including the energy ordering of the emissive and electron-transfer states, can be probed using computational analysis . The stability of the molecules, charge delocalization, and hyper-conjugative interactions can be studied through natural bonding orbital (NBO) analysis . Additionally, the potential for nonlinear optical applications is assessed by calculating the first hyperpolarizability .
Applications De Recherche Scientifique
Crystal Structure Analysis
Synthesis and Crystal Structures of N-Substituted Pyrazolines
This study focused on the synthesis of pyrazole compounds, including variants of 1-(2-fluorophenyl)-1H-pyrazole, and their crystal structure analysis. X-ray single crystal structure determination provided insights into the dihedral angles between the pyrazole and the fluoro-substituted rings, contributing to the understanding of molecular orientations in these compounds (Loh et al., 2013).
Crystal Structure of Tautomers
A study on the crystal structure of two tautomeric forms of this compound revealed N—H proton exchange between two N atoms of the pyrazole ring. This research contributes to understanding the dynamic tautomeric behavior in the solid state and the intermolecular interactions forming a three-dimensional network (Yamuna et al., 2014).
Chemical Synthesis and Derivatives
Synthesis of Novel Pyrazoles and Pyrazolopyridazines
A study involved the regioselective synthesis of novel pyrazole derivatives containing a fluorophenyl moiety. The fluorine-containing building blocks methodology was pivotal in this research, highlighting the versatility of this compound derivatives (Althagafi & Shaaban, 2017).
Synthesis and Structural Characterization of Pyrazole Derivatives
This research focused on the synthesis and structural characterization of various this compound derivatives, contributing to the understanding of their potential applications and the structural implications of different substituents (Kariuki et al., 2021).
Photophysical Properties and Applications
- Photoinduced Electron-Transfer Thermodynamics: A study investigated donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores, including derivatives of this compound. The research provided insights into the photophysical properties and the potential of these compounds as intracellular pH probes, highlighting the impact of different substituents on their photophysical behavior (Fahrni et al., 2003).
Safety and Hazards
Orientations Futures
The future directions for “1-(2-fluorophenyl)-1H-pyrazole” could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, pyrazoles are known to exhibit a wide range of biological activities, suggesting potential applications in medicinal chemistry . Additionally, further studies could explore the properties and applications of various “this compound” derivatives .
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body
Mode of Action
It is known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to inhibit α-amylase, an enzyme involved in the breakdown of carbohydrates into glucose . This suggests that 1-(2-fluorophenyl)-1H-pyrazole may have potential effects on carbohydrate metabolism.
Result of Action
Similar compounds have been found to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects are likely due to the compound’s corrosive nature.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Additionally, the compound should be handled with care to avoid exposure to skin and eyes .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBJGOUCISMVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607809 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35715-66-3 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



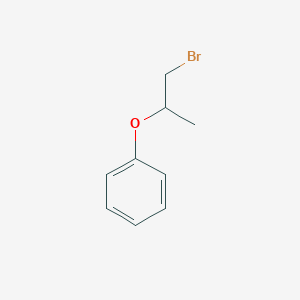
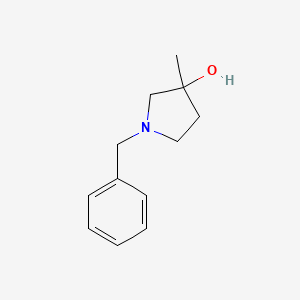



![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)
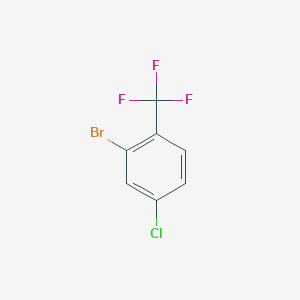
![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)
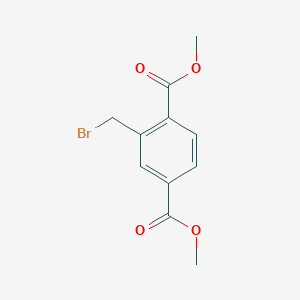
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)
